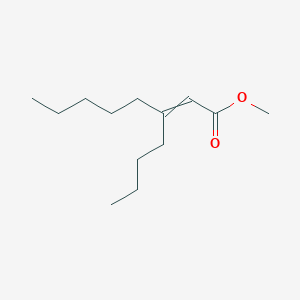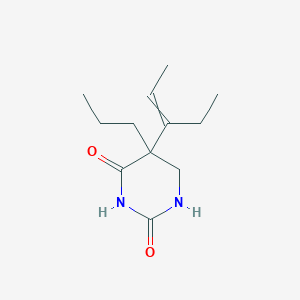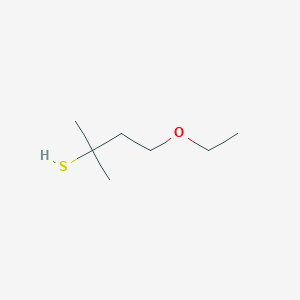![molecular formula C23H16O3 B14196010 9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one CAS No. 917894-74-7](/img/structure/B14196010.png)
9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one: is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthalene ring fused with a furan ring and a methoxy group attached to the naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one can be achieved through several methods. One notable method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is catalyzed by commercially available Pd/C without the need for oxidants and hydrogen acceptors, providing a waste-free approach for the synthesis of functionalized naphthofurans.
Another method involves the reaction of 2-phenylthio- or 2-ethylthio-1,4-naphthoquinones with lithium enolates or pyridinium ylides, followed by cyclization to form the desired naphthofuran compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes can be scaled up for industrial applications. The use of palladium-catalyzed reactions and efficient cyclization methods can facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine, nitric acid, and acetic anhydride.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthofurans with different functional groups.
Aplicaciones Científicas De Investigación
9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It has shown potential as a cytotoxic agent against certain cancer cell lines.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of organic semiconductors and optoelectronic materials.
Mecanismo De Acción
The mechanism of action of 9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one involves its interaction with cellular components. The compound can induce apoptosis in cancer cells by activating caspase pathways and causing DNA fragmentation . It also interacts with molecular targets such as microtubules and enzymes involved in cell division, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetylnaphtho[2,3-b]furan-4,9-dione
- 2-Acetyl-4,9-dimethoxynaphtho[2,3-b]furan
- 2-(3-Furanoyl)benzoic acids
- 1,4-Naphthoquinones
Uniqueness
9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one is unique due to its specific structural features, including the methoxy group and the fused naphthalene-furan ring system. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
917894-74-7 |
|---|---|
Fórmula molecular |
C23H16O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-(2-methoxynaphthalen-1-yl)-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C23H16O3/c1-25-19-11-10-14-6-2-4-8-17(14)21(19)22-18-9-5-3-7-15(18)12-16-13-26-23(24)20(16)22/h2-12H,13H2,1H3 |
Clave InChI |
ZHCCRQNRSZLGOO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C3=C4C(=CC5=CC=CC=C53)COC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
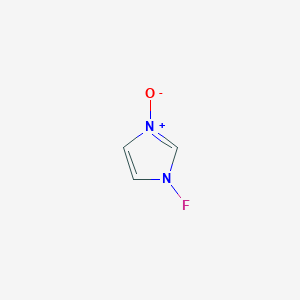
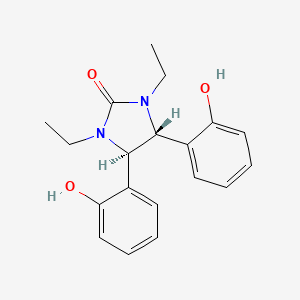
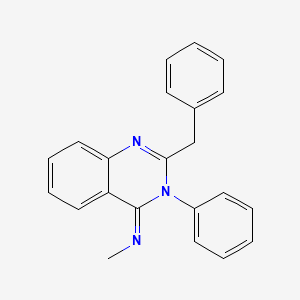
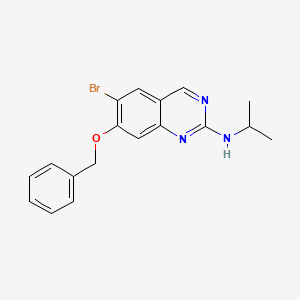
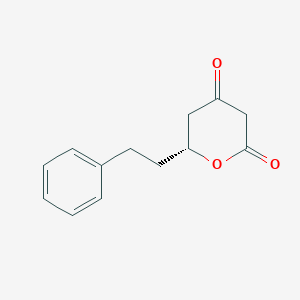
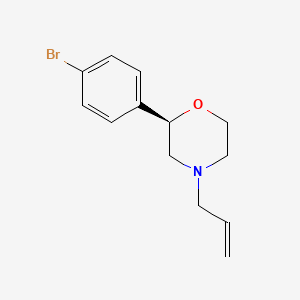

![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
